4-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine
Description
This compound features a morpholine ring connected via a carbonyl group to a 3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety. The tetramethyl dioxaborolane (pinacol boronate ester) group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .
Properties
IUPAC Name |
[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-13-12-14(16(21)20-8-10-22-11-9-20)6-7-15(13)19-23-17(2,3)18(4,5)24-19/h6-7,12H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVGGXANEKAWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems
Palladium complexes with bidentate ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), are critical for efficient borylation. Data from analogous reactions show:
| Catalyst | Ligand | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | 1,4-Dioxane | 80°C | 70% | |
| Pd(dppf)Cl₂·CH₂Cl₂ | None | DMF | 85°C | 41% | |
| Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80°C | 64% |
The use of KOAc as a base enhances transmetallation efficiency, while DMF as a solvent may reduce yields due to competitive coordination.
Solvent and Temperature Considerations
1,4-Dioxane is the preferred solvent for borylation, achieving yields up to 70% at 80°C. Polar aprotic solvents like DMF lead to side reactions, lowering yields to 41% under similar conditions. Elevated temperatures (>100°C) are avoided to prevent boronate ester decomposition.
Purification and Characterization Techniques
Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients). Characterization relies on:
-
¹H NMR : Peaks at δ 1.19–1.41 ppm confirm tetramethyl-dioxaborolane protons.
-
LC-MS : Molecular ion peaks (e.g., m/z 309.2 [M–t-Bu]⁺) validate intermediates.
Comparative Analysis of Methodologies
Reaction yields vary significantly with ligand choice and solvent:
Chemical Reactions Analysis
Types of Reactions
4-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's boron-containing structure is significant in drug design and development. Boron compounds are known to interact with biological systems in unique ways, making them valuable in:
- Anticancer Agents : Research has indicated that boron compounds can enhance the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetic profiles. Studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Organic Synthesis
The presence of the dioxaborolane group allows for:
- Cross-Coupling Reactions : This compound can be utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. The boron atom acts as a key intermediate, facilitating the coupling of aryl halides with organoboron compounds .
Materials Science
In materials science, the compound's properties can be harnessed for:
- Polymer Chemistry : Its ability to form stable complexes with various substrates makes it suitable for developing new polymers with enhanced properties such as thermal stability and mechanical strength .
- Sensors and Catalysts : The unique electronic properties imparted by the boron atom enable its use in sensor technology and as a catalyst in various chemical reactions .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated anticancer activity against breast cancer cell lines. |
| Organic Synthesis | Tetrahedron Letters (2022) | Successfully applied in Suzuki coupling reactions with high yields. |
| Materials Science | Polymer Chemistry (2021) | Developed a new polymer composite exhibiting improved thermal properties. |
Mechanism of Action
The mechanism by which 4-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in catalytic processes and the synthesis of biologically active compounds.
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
Key structural variations among analogs include substituents on the phenyl ring, linker groups (carbonyl vs. direct bonds), and additional functional groups.
Physical and Chemical Properties
- Melting Points: 4-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]morpholine: 235–238°C .
- Molecular Weights : Ranges from 289.18 (simplest analog) to 357.18 (CF₃-containing derivative) .
- Reactivity: The carbonyl group in the target compound may facilitate hydrogen bonding, improving solubility in polar solvents compared to non-carbonyl analogs .
Biological Activity
The compound 4-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine, identified by its CAS number 1386860-56-5, is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 315.22 g/mol. The structure includes a morpholine ring and a dioxaborolane moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 315.22 g/mol |
| CAS Number | 1386860-56-5 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit selective inhibition of various cancer cell lines. The dioxaborolane structure is believed to enhance the compound's ability to interact with biological targets involved in cancer progression.
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial in cancer signaling pathways. For instance, it may affect the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
- Mechanism of Action : The proposed mechanism involves the formation of covalent bonds with target proteins, leading to altered phosphorylation states and subsequent disruption of malignant cell proliferation .
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on PKMYT1 Inhibition : A related compound demonstrated significant inhibition of PKMYT1, a kinase implicated in DNA damage response pathways. This inhibition was linked to reduced cell viability in certain cancer types .
- Selectivity and Efficacy : Research indicates that compounds with similar structures exhibit selective activity against specific cancer types while minimizing effects on normal cells, highlighting their potential as targeted therapies .
Q & A
Basic: What are the established synthetic routes for 4-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine, and how are key intermediates purified?
The synthesis typically involves a multi-step approach:
Boronate Ester Formation : Introduction of the tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation, using Pd catalysts and pinacol borane under inert conditions .
Carbonyl Coupling : The morpholine-carbonyl moiety is introduced via amide bond formation, often employing coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., THF or DCM) .
Purification : Column chromatography with hexanes/EtOAC (2:1 + 0.25% Et₃N) is used to isolate intermediates, followed by recrystallization for final product purity (>90%) .
Advanced: How does the electron-withdrawing carbonyl group influence Suzuki-Miyaura cross-coupling efficiency in this compound?
The carbonyl group adjacent to the boronate ester reduces electron density at the boron center, potentially slowing transmetallation steps in Suzuki reactions. To mitigate this:
- Use Pd(PPh₃)₄ or XPhos-based catalysts to enhance oxidative addition .
- Optimize reaction temperature (80–100°C) and base (e.g., K₂CO₃) to stabilize the boronate intermediate .
- Contrast with non-carbonyl analogs (e.g., 4-[3-(dioxaborolanyl)phenyl]morpholine) to quantify rate differences .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies morpholine (δ 3.6–3.8 ppm) and aryl-boronate signals (δ 1.3 ppm for pinacol methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated: ~317.22 g/mol) .
- X-ray Crystallography : SHELX refinement resolves stereochemistry and crystal packing, critical for confirming the boronate ester geometry .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
- Low Solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Twinned Crystals : SHELXD software aids in structure solution for twinned data via twin law refinement .
- Thermal Instability : Collect data at low temperatures (100–150 K) to minimize decomposition .
Basic: How does this compound’s reactivity compare to other morpholine-containing boronate esters in cross-coupling reactions?
The carbonyl group reduces nucleophilicity, requiring harsher conditions vs. non-carbonyl analogs (e.g., 4-(4-boronophenyl)morpholine). Key differences:
- Lower yields in Heck couplings (40–60% vs. 70–85% for analogs) .
- Higher stability toward hydrolysis due to steric protection from the morpholine ring .
Advanced: What strategies resolve contradictions in reported synthetic yields (e.g., 27% vs. 90%) for similar compounds?
- Catalyst Screening : Test Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppe) for improved efficiency .
- Reaction Monitoring : Use in-situ ¹¹B NMR to track boronate intermediate conversion .
- Byproduct Analysis : Identify side products (e.g., deboronated aryl species) via LC-MS .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Protease Inhibitor Design : The boronate ester acts as a transition-state analog in serine protease inhibition .
- PET Tracer Development : ¹⁸F-labeled derivatives are explored for in vivo imaging via Suzuki radiofluorination .
Advanced: How does the methyl substituent on the phenyl ring affect regioselectivity in electrophilic substitutions?
The 3-methyl group directs electrophiles to the para position relative to the boronate ester, enabling selective functionalization:
- Nitration yields 4-nitro derivatives with >85% regioselectivity .
- Halogenation (e.g., Br₂/FeBr₃) targets the methyl-adjacent position, critical for late-stage diversification .
Basic: What safety precautions are essential when handling this compound?
- Hydrolysis Risk : Store under inert gas (Ar/N₂) to prevent boronate ester degradation .
- Toxicity : Use PPE (gloves, goggles) due to potential neurotoxic effects of morpholine derivatives .
- Spill Management : Neutralize with ethanol/water mixtures to deactivate boronate species .
Advanced: How can computational methods predict the compound’s behavior in catalytic cycles?
- DFT Calculations : Model Pd insertion barriers and transition states using Gaussian09 at the B3LYP/6-31G* level .
- Solvent Effects : COSMO-RS predicts solubility in DMSO/water mixtures, guiding reaction solvent selection .
- Docking Studies : AutoDock Vina simulates binding to target enzymes (e.g., thrombin) to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
